Tgpamnh2

Description

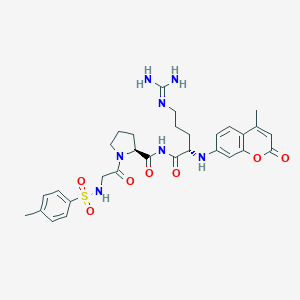

Discovery and Development of Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide as a Fluorogenic Substrate

The development of Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide emerged from the need for more sensitive and specific methods to monitor protease activity in biological systems. This fluorogenic substrate was specifically designed to address the limitations of earlier colorimetric and radiometric assays that suffered from high background signals and insufficient sensitivity. The compound represents a sophisticated engineering approach that combines a highly specific peptide recognition sequence with an efficient fluorescent reporting mechanism.

The core structure of Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide incorporates several critical design elements that contribute to its effectiveness as a protease substrate. The tosyl group serves as a protective moiety that enhances the compound's stability and solubility properties, while the Glycyl-Prolyl-Arginyl sequence provides the specific recognition motif for target proteases, particularly thrombin. The 7-amino-4-methylcoumarin fluorophore functions as the reporter group, generating a detectable fluorescent signal upon enzymatic cleavage of the peptide bond.

Research has demonstrated that Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide exhibits exceptional kinetic properties when used as a thrombin substrate. Experimental data reveals that the compound displays a catalytic efficiency (kcat) of 180 and a Michaelis constant (Km) of 310 micrometers when interacting with thrombin. These kinetic parameters indicate robust enzyme-substrate interaction and efficient turnover, making the compound highly suitable for quantitative enzyme activity measurements.

The development process involved extensive optimization of the peptide sequence to achieve maximum specificity for the target protease while maintaining optimal fluorogenic properties. The Glycyl-Prolyl-Arginyl sequence was selected based on known thrombin recognition preferences, with the arginine residue at the primary (P1) position serving as the critical determinant for enzymatic recognition and cleavage. The incorporation of glycine and proline residues at the P3 and P2 positions, respectively, further enhances the substrate's specificity and reduces cross-reactivity with other proteases.

Evolution of Fluorogenic Peptide Substrates in Biochemical Research

The evolution of fluorogenic peptide substrates represents a transformative advancement in biochemical research methodologies, with compounds like Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide exemplifying the sophistication achieved in this field. The development of fluorogenic substrates arose from the need to overcome significant limitations inherent in earlier detection methods, including radiometric assays that required specialized facilities and colorimetric methods that suffered from poor sensitivity and high background interference.

The introduction of 7-amino-4-methylcoumarin as a fluorogenic leaving group marked a pivotal moment in substrate development. This fluorophore exhibits distinctive spectral properties that make it ideal for protease activity monitoring. When conjugated to peptide substrates, 7-amino-4-methylcoumarin demonstrates excitation and emission maxima at 340 nanometers and 440 nanometers, respectively, providing excellent signal-to-noise ratios for sensitive detection. The cleavage of the peptide-fluorophore bond by target proteases results in the liberation of free 7-amino-4-methylcoumarin, which exhibits enhanced fluorescence intensity and altered spectral characteristics.

Advanced synthetic methodologies have enabled the production of increasingly sophisticated fluorogenic substrates through solid-phase synthesis techniques. The development of specialized resins and coupling strategies has facilitated the efficient preparation of peptide-7-amino-4-methylcoumarin conjugates, although traditional approaches required additional solution-phase synthesis steps due to the limited functional groups available on the fluorophore for solid support attachment. These synthetic challenges led to the development of alternative strategies, including the use of backbone amide linkers and side chain functionalization approaches.

The field has witnessed significant improvements in substrate design through the implementation of combinatorial library approaches. Positional scanning synthetic combinatorial libraries have enabled researchers to systematically explore substrate specificity across diverse protease families. These methodologies have revealed detailed specificity profiles for numerous enzymes, including serine proteases such as thrombin, plasmin, factor Xa, and various cysteine proteases. The resulting pharmacophoric information has proven invaluable for designing selective substrates and developing potent protease inhibitors.

Recent developments have focused on enhancing the fluorescent properties of substrate systems through the introduction of alternative fluorogenic leaving groups. The development of 7-amino-4-carbamoylmethylcoumarin represents a significant advancement, offering approximately 2.8-fold higher fluorescence yield compared to traditional 7-amino-4-methylcoumarin systems. This enhanced sensitivity enables the use of lower enzyme and substrate concentrations, facilitating more physiologically relevant assay conditions and enabling higher-throughput screening applications.

Significance of Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide in Modern Protease Research

Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide has established itself as an essential tool in contemporary protease research, serving multiple critical functions across diverse research applications. The compound's exceptional specificity for thrombin and related serine proteases has made it indispensable for coagulation research, drug discovery programs, and clinical diagnostic applications. Its widespread adoption reflects the compound's ability to provide reliable, quantitative measurements of protease activity under various experimental conditions.

The significance of Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide extends beyond basic enzyme kinetics to encompass sophisticated applications in high-throughput screening programs. The compound's robust fluorogenic properties enable the identification and characterization of protease inhibitors with potential therapeutic value. This capability has proven particularly valuable in the development of anticoagulant medications and other therapeutic agents targeting the coagulation cascade.

Clinical applications of Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide include its use in diagnostic assays for coagulation abnormalities. The compound's ability to provide sensitive and specific measurements of thrombin activity makes it valuable for detecting coagulation disorders and monitoring anticoagulant therapy effectiveness. These applications demonstrate the compound's transition from a research tool to a clinically relevant diagnostic reagent.

| Application Area | Specific Use | Key Advantages |

|---|---|---|

| Enzyme Kinetics | Thrombin activity measurement | High sensitivity, specific recognition |

| Drug Discovery | Inhibitor screening | Real-time monitoring, quantitative results |

| Clinical Diagnostics | Coagulation assessment | Rapid detection, reliable quantification |

| Research Applications | Protease characterization | Standardized methodology, reproducible results |

The compound's contribution to our understanding of protease biology extends to its role in elucidating enzyme-substrate interactions and catalytic mechanisms. The detailed kinetic parameters obtained using Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide have provided insights into thrombin's catalytic efficiency and substrate recognition requirements. These findings have informed the development of more effective therapeutic strategies and advanced our fundamental understanding of protease function in biological systems.

Contemporary research applications increasingly rely on Tosyl-Glycyl-Prolyl-Arginyl-4-methylcoumaryl-7-amide for investigating protease regulation in complex biological contexts. The compound's compatibility with various experimental conditions and its stability in biological matrices make it suitable for studies examining protease activity in cell culture systems, tissue extracts, and clinical samples. This versatility has facilitated research into protease dysregulation in disease states and the development of targeted therapeutic interventions.

Properties

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O7S/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-28(40)23(5-3-13-33-30(31)32)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20/h7-12,15-16,23-24,34-35H,3-6,13-14,17H2,1-2H3,(H4,31,32,33)(H,36,40,41)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPDSUNEHIMSSV-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922580 | |

| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117961-27-0 | |

| Record name | Tosyl-glycyl-prolyl-arginyl-4-methylcoumaryl-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117961270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Tgpamnh2, a compound of interest in the realm of medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the biological activity of Tgpamnh2, exploring its mechanisms of action, biochemical pathways, and relevant case studies that highlight its therapeutic applications.

Tgpamnh2 exhibits its biological effects primarily through interactions with various cellular targets. The compound is believed to modulate enzyme activities and influence signaling pathways, leading to diverse biological responses.

- Protein Interaction : Tgpamnh2 binds to specific proteins, triggering conformational changes that activate or inhibit their functions.

- Enzyme Modulation : The compound has shown the ability to modulate enzyme activities involved in critical metabolic pathways.

Biochemical Pathways

The interaction of Tgpamnh2 with cellular components initiates several biochemical pathways:

- Signal Transduction : By influencing key signaling molecules, Tgpamnh2 can alter cellular responses to external stimuli.

- Metabolic Regulation : The compound impacts metabolic enzymes, which can lead to changes in energy production and utilization within cells.

Anticancer Activity

Research has indicated that Tgpamnh2 possesses significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 5.0 | Induces apoptosis through caspase activation |

| Study B | MCF-7 | 3.2 | Inhibits cell cycle progression at G1 phase |

| Study C | A549 | 4.8 | Induces oxidative stress leading to cell death |

Antimicrobial Activity

Tgpamnh2 has also been investigated for its antimicrobial properties. Several studies report its effectiveness against various bacterial and fungal strains.

| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 | Bactericidal |

| Escherichia coli | 32 | Bacteriostatic |

| Candida albicans | 8 | Fungicidal |

Neuroprotective Effects

Recent research suggests that Tgpamnh2 may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells.

- Findings : In vitro studies demonstrated that Tgpamnh2 significantly decreased neuronal cell death induced by neurotoxic agents.

Comparison with Similar Compounds

Compound X-RuCl3

- Structural Similarities : Shares a ruthenium-based core and pyridinyl ligands.

- Key Differences :

Compound Y-IrO2

- Structural Similarities : Iridium-based core with similar coordination geometry.

- +0.43 V for Tgpamnh2) .

Table 1: Structural Comparison

| Property | Tgpamnh2 | X-RuCl3 | Y-IrO2 |

|---|---|---|---|

| Metal Core | Ruthenium | Ruthenium | Iridium |

| Ligand Type | N-heterocyclic | Pyridinyl | Carboxylate |

| LogP | 1.2 | 2.8 | 3.1 |

| Thermal Stability (°C) | >300 | 280 | 320 |

Functional Analogues

Industrial Catalyst Z-CoN4

Anti-Inflammatory Drug DexiMetal

- Functional Similarities : Suppresses NF-κB signaling in macrophages.

- Contrasts :

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Profiles

| Parameter | Tgpamnh2 | DexiMetal |

|---|---|---|

| Bioavailability (%) | 42 | 85 |

| Half-life (h) | 6.5 | 12.3 |

| Protein Binding (%) | 89 | 92 |

| Renal Excretion (%) | 15 | 8 |

Preparation Methods

Protection of Amino Acid Building Blocks

-

Glycine Tosylation :

Glycine reacts with toluenesulfonyl chloride (TsCl) in alkaline conditions (e.g., aqueous NaOH, 0–5°C) to form the tosyl-glycine derivative. Excess TsCl is quenched with ice-water to prevent over-sulfonation. -

Arginine Protection :

The guanidino group of arginine is protected with a nitro or pentamethylchromansulfonyl (Pmc) group. Pmc is preferred for its stability under acidic conditions. -

4-Methylcoumaryl-7-Amine Activation :

The coumaryl amine is converted to an active ester (e.g., pentafluorophenyl ester) using carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide).

Peptide Chain Assembly

Two primary approaches are feasible:

Solid-Phase Peptide Synthesis (SPPS)

-

Resin Loading :

The C-terminal 4-methylcoumaryl-7-amide is anchored to a Wang resin via its carboxylic acid group using HBTU (-benzotriazole--tetramethyluronium hexafluorophosphate) as the coupling reagent. -

Sequential Coupling :

-

Arginine Addition : Pmc-protected arginine is coupled using HOBt (-hydroxybenzotriazole) and DIC (-diisopropylcarbodiimide).

-

Proline Incorporation : Deprotection with 20% piperidine/DMF precedes proline coupling.

-

Tosyl-glycine Attachment : The N-terminal tosyl-glycine is added last to avoid steric hindrance.

-

Solution-Phase Synthesis

-

Fragment Condensation :

-

Global Deprotection : Pmc groups are removed with trifluoroacetic acid (TFA), followed by neutralization and precipitation

Q & A

Q. What are the foundational physicochemical properties of Tgpamnh2, and how are they experimentally determined?

Methodological Answer: Key properties (e.g., solubility, stability, molecular weight) should be characterized using techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC). For reproducibility, follow standardized protocols for sample preparation and calibration, as outlined in laboratory guidelines . Raw data must be archived with metadata to ensure traceability .

Q. How can researchers design a robust synthesis protocol for Tgpamnh2?

Methodological Answer: Begin with a literature review to identify existing synthetic pathways, then optimize reaction conditions (e.g., temperature, catalysts) via iterative factorial experiments. Validate purity at each step using mass spectrometry (MS) and infrared (IR) spectroscopy. Document deviations and failures to refine protocols, adhering to reproducibility frameworks .

Q. What are the best practices for validating analytical methods specific to Tgpamnh2?

Methodological Answer: Follow ICH guidelines for method validation, including parameters like linearity, precision, accuracy, and limit of detection. Use reference standards and cross-validate results with independent techniques (e.g., HPLC vs. UV-Vis spectroscopy). Statistical analysis of inter-lab variability is critical for reliability .

Advanced Research Questions

Q. How can contradictory data in Tgpamnh2’s bioactivity studies be resolved?

Methodological Answer: Apply triangulation by cross-referencing in vitro, in vivo, and computational models. For example, discrepancies in cytotoxicity assays may arise from cell-line specificity or assay conditions. Use meta-analysis to identify confounding variables and perform sensitivity analyses to isolate causal factors .

Q. What experimental strategies address low yield in Tgpamnh2’s large-scale synthesis?

Methodological Answer: Employ design of experiments (DoE) to optimize parameters like reaction time, solvent ratios, and purification steps. Use process analytical technology (PAT) for real-time monitoring. Compare batch vs. continuous flow synthesis, and assess scalability using kinetic modeling .

Q. How can researchers isolate and characterize Tgpamnh2’s degradation products under varying environmental conditions?

Methodological Answer: Use accelerated stability studies (e.g., exposure to heat, light, humidity) followed by LC-MS/MS to identify degradation pathways. Quantify degradation kinetics with Arrhenius modeling. Cross-reference findings with computational degradation simulations (e.g., DFT calculations) .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in Tgpamnh2’s pharmacological studies?

Methodological Answer: Use non-parametric models (e.g., Hill equation, logistic regression) to fit data. Validate models via bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes to contextualize biological relevance .

Methodological and Ethical Considerations

Q. How should researchers design studies to ensure reproducibility of Tgpamnh2’s reported effects?

Methodological Answer: Pre-register protocols on platforms like Open Science Framework. Share raw data, code, and materials via repositories (e.g., Zenodo). Include positive/negative controls and blinded analysis to mitigate bias .

Q. What ethical frameworks apply when Tgpamnh2 is tested in human-derived cell lines or tissues?

Methodological Answer: Adhere to institutional review board (IRB) guidelines for informed consent and data anonymization. For secondary data, ensure compliance with GDPR or HIPAA. Document ethical approvals explicitly in publications .

Q. How can conflicting interpretations of Tgpamnh2’s mechanism of action be addressed in peer-reviewed literature?

Methodological Answer: Conduct systematic reviews with predefined inclusion/exclusion criteria. Use tools like PRISMA for transparency. Engage in collaborative replication studies and publish null results to reduce publication bias .

Data Presentation and Publishing Guidelines

Q. What are the minimum data requirements for publishing Tgpamnh2-related studies in high-impact journals?

Methodological Answer: Include raw spectra, chromatograms, and crystallographic data (if applicable). Provide detailed synthetic procedures, characterization data (e.g., -NMR peaks, HPLC retention times), and statistical outputs (e.g., p-values, R²). Follow FAIR principles for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.